molecular formula C8H6ClFO3 B1350884 3-Chloro-5-fluoro-4-methoxybenzoic acid CAS No. 886497-22-9

3-Chloro-5-fluoro-4-methoxybenzoic acid

Cat. No. B1350884
M. Wt: 204.58 g/mol
InChI Key: FDWCHZNFULHBCP-UHFFFAOYSA-N
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Description

“3-Chloro-5-fluoro-4-methoxybenzoic acid” is a chemical compound with the molecular formula C8H6ClFO3 . It is used as an intermediate in the preparation of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of “3-Chloro-5-fluoro-4-methoxybenzoic acid” can involve various reactions. One such reaction is the Fischer esterification, which affords esters with a ligustrazine moiety for the treatment of Alzheimer’s disease . Another method involves the Fries rearrangement, which allows for the scalable synthesis of key fluoro building blocks .


Molecular Structure Analysis

The molecular structure of “3-Chloro-5-fluoro-4-methoxybenzoic acid” consists of a benzene ring substituted with a chloro group at the 3rd position, a fluoro group at the 5th position, and a methoxy group at the 4th position . The carboxylic acid group is attached to the benzene ring .


Chemical Reactions Analysis

The fluoride substituent in “3-Chloro-5-fluoro-4-methoxybenzoic acid” enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification .


Physical And Chemical Properties Analysis

The molecular weight of “3-Chloro-5-fluoro-4-methoxybenzoic acid” is 204.58 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis Applications

  • Intermediate for Herbicides : 3-Chloro-5-fluoro-4-methoxybenzoic acid serves as an intermediate in the synthesis of various herbicides. This was demonstrated in the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a key intermediate of herbicides (Zhou Yu, 2002).

  • Preparation of Nitrogenous Heterocycles : It is used in the preparation of substituted nitrogenous heterocycles which are important in current drug discovery. This is evident in the work describing its utility in polymer-supported synthesis for benzimidazoles, benzotriazoles, and other relevant heterocycles (Křupková et al., 2013).

  • Synthesis of Quinazoline Derivatives : It has been utilized in synthesizing quinazoline derivatives, as seen in the study of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839), indicating its role in complex organic synthesis (Gong Ping, 2005).

Physicochemical and Analytical Research

  • Studying Solubility and Activity Coefficients : This compound is relevant in studying the solubility and activity coefficients in various solvents, contributing to the understanding of solute-solvent interactions as seen in the work on Abraham model correlations (Hart et al., 2015).

  • Investigating Thermal Properties : The thermal properties of complexes with 5-chloro-2-methoxybenzoic acid (a similar compound) were studied, providing insights into the behavior of such complexes under different conditions (Ferenc & Bocian, 2003).

  • Development of Analytical Methods : Its derivatives are significant in developing sensitive methods for determining chloromethoxybenzoic acid derivatives in environmental objects, crucial for environmental monitoring (Maga et al., 2021).

Other Applications

  • Insecticidal Activity : Derivatives of 3-Chloro-5-fluoro-4-methoxybenzoic acid have been synthesized and evaluated for insecticidalactivity. This includes the creation of 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups, showcasing its potential in developing new insecticides (Mohan et al., 2004).
  • Antimicrobial Evaluation : New 1,3,4-oxadiazoles bearing 5-Chloro-2-methoxyphenyl moieties have been synthesized and tested for their antimicrobial properties, highlighting its significance in the field of medicinal chemistry (Kumar et al., 2013).

  • Demethylation Reactions in Methanogenic Consortiums : Studies have used fluorinated compounds, including those related to 3-Chloro-5-fluoro-4-methoxybenzoic acid, to detect aromatic metabolites in methanogenic consortiums, providing insights into microbial degradation processes (Londry & Fedorak, 1993).

  • Spectroscopic Analysis : The compound has been studied for its spectroscopic properties, such as FTIR, FT-Raman, UV, and NMR, which is crucial in understanding its electronic and structural characteristics (Poiyamozhi et al., 2012).

Safety And Hazards

“3-Chloro-5-fluoro-4-methoxybenzoic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust, raising dust, and contact with skin and eyes . Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWCHZNFULHBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397524
Record name 3-Chloro-5-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4-methoxybenzoic acid

CAS RN

886497-22-9
Record name 3-Chloro-5-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
雨田淳一郎, ウダジュンイチロウ - toyaku.repo.nii.ac.jp
高尿酸血症は痛風関節炎の原因となるだけでなく, 腎機能や循環器系の障害にも関与する. 日本の 「高尿酸血症・痛風治療のガイドライン」 では高尿酸血症を 「血清尿酸値> 7.0 mg/dL」 と定義して…
Number of citations: 2 toyaku.repo.nii.ac.jp

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